4-Iodoacetamidosalicylic acid

描述

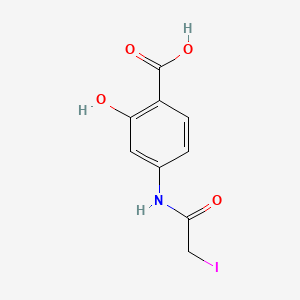

Structure

3D Structure

属性

CAS 编号 |

4323-00-6 |

|---|---|

分子式 |

C9H8INO4 |

分子量 |

321.07 g/mol |

IUPAC 名称 |

2-hydroxy-4-[(2-iodoacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H8INO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15) |

InChI 键 |

QEQAPQHGLVGWMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)CI)O)C(=O)O |

规范 SMILES |

C1=CC(=C(C=C1NC(=O)CI)O)C(=O)O |

其他CAS编号 |

4323-00-6 |

Pictograms |

Irritant |

同义词 |

4-iodoacetamidosalicylic acid |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Pathways for 4-Iodoacetamidosalicylic Acid and Related Analogues

The synthesis of this compound and its analogues typically involves multi-step processes starting from commercially available precursors. A common strategy involves the synthesis of 4-aminosalicylic acid, which is then acylated to introduce the iodoacetamide (B48618) functional group.

Research by B. R. Baker and colleagues detailed the synthesis of compounds related to 4-(iodoacetamido)salicylic acid. acs.org Their work provides a foundational methodology for creating this class of compounds. The general synthetic approach can be summarized as:

Nitration of Salicylic (B10762653) Acid: Introducing a nitro group at the 4-position of the salicylic acid ring.

Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 4-aminosalicylic acid.

Acetylation: The amino group is then acylated using iodoacetic anhydride (B1165640) or a related activated iodoacetyl species to form the final this compound product.

The synthesis of related analogues often involves starting with substituted salicylic acids. For instance, the synthesis of 5-iodosalicylic acid can be achieved by reacting salicylic acid with an iodinating agent. This compound can then serve as a precursor for further functionalization. Similarly, analogues with different substitution patterns on the aromatic ring, such as 5-methylsalicylic acid or 5-fluorosalicylic acid, have been synthesized to study their effects on biological activity. nih.gov The synthesis of these analogues follows similar principles of aromatic substitution and functional group manipulation.

A generalized scheme for producing iodosalicylic acid derivatives is shown below:

| Starting Material | Key Reagents | Intermediate Product | Final Product (Example) |

| Salicylic Acid | Nitrating Agent (e.g., HNO₃/H₂SO₄), Reducing Agent (e.g., H₂/Pd), Iodoacetic Anhydride | 4-Aminosalicylic acid | This compound |

| Salicylic Acid | Iodinating Agent (e.g., I₂/NaI) | 5-Iodosalicylic acid | 5-Iodosalicylic acid based derivatives researchgate.net |

| 4-Chlorosalicylic acid | Bromine, Triethylamine | 5-Bromo-4-chloro-2-hydroxybenzoic acid | Further derivatized analogues pitt.edu |

These synthetic routes allow for the creation of a library of related compounds where the position and nature of substituents can be varied to fine-tune the molecule's properties for specific applications. acs.org

Design and Synthesis of Functionalized Derivatives for Probe Development

The iodoacetamide group of this compound is a key functional handle for covalent modification, making it an excellent candidate for developing chemical probes. By attaching spectroscopic tags or linking it to larger molecules, its utility can be greatly expanded.

The iodoacetamide moiety is frequently incorporated into larger molecular structures that include a spectroscopic reporter group. nih.gov This allows the molecule to act as a probe, where the iodoacetamide group directs the covalent attachment to a target (typically a protein), and the reporter group provides a detectable signal.

Fluorophores: Fluorescent dyes containing a thiol-reactive iodoacetamide group are common. While this compound itself is not fluorescent, its core structure can be modified, or it can be used as a linker to attach a known fluorophore. For example, fluorescein (B123965) iodoacetamide and BODIPY FL iodoacetamide are widely used reagents for labeling cysteine residues in proteins. thermofisher.com The conjugation of fluorophores can sometimes affect the affinity of the labeled molecule, a factor that must be considered during probe design. nih.gov The general principle involves synthesizing a molecule that contains both the iodoacetamide reactive group and the fluorescent core.

Luminescent Sensitizers: A sophisticated application involves the use of iodoacetamide-functionalized chelates for lanthanide ions (e.g., Terbium, Europium). illinois.edu These probes work on the principle of Luminescence Resonance Energy Transfer (LRET). The probe consists of a lanthanide ion held by a chelate, which is attached to an organic chromophore (an "antenna") and a reactive group like iodoacetamide. nih.govillinois.edu The antenna absorbs excitation light and transfers the energy to the lanthanide ion, which then emits light with a long lifetime, allowing for time-resolved detection that minimizes background fluorescence. illinois.eduresearchgate.net Syntheses for new thiol-reactive forms of these chelates, including iodoacetamide derivatives, have been developed to create probes for studying biomolecular conformations. nih.govgoogle.com

The primary application of the iodoacetamide group is its ability to form stable covalent bonds with nucleophiles, particularly thiols. This reactivity is harnessed for the specific labeling of macromolecules.

Thioetherification is the formation of a thioether bond (C-S-C). The reaction of an iodoacetamide with a thiol is a classic example of this. A novel application of this reaction is the "gp10 based-thioetherification" (10BASEd-T) methodology. researchgate.netrsc.org This technique achieves the site-specific introduction of a haloacetamide derivative, such as this compound (Sal-IA), into a cysteine residue displayed on a capsid protein (gp10) of a T7 bacteriophage. researchgate.netmdpi.com

The 10BASEd-T process is notable for being a one-pot reaction that proceeds without significant side reactions or loss of phage infectivity. researchgate.net This method has been used to generate a "pharmacophore-fused phage library," where a drug-like core molecule like Sal-IA is conjugated to a library of randomized peptides displayed on the phage surface. mdpi.com This allows for the selection of peptides that, in conjunction with the core molecule, exhibit high affinity and specificity for a target protein.

The most prominent reaction of this compound and other iodoacetamides is the alkylation of sulfhydryl (thiol) groups of cysteine residues in proteins. creative-proteomics.comwikipedia.org The thiol group of cysteine is highly nucleophilic, especially in its thiolate anion form (-S⁻), and readily attacks the electrophilic carbon atom of the iodoacetamide in a nucleophilic substitution (S_N2) reaction, displacing the iodide ion. sfrbm.orglibretexts.org This forms a stable, irreversible thioether linkage. creative-proteomics.comsfrbm.org

This reaction is highly specific for cysteine under controlled pH conditions (typically slightly above neutral). nih.gov While other amino acid residues like histidine, lysine (B10760008), and methionine can also be alkylated by iodoacetamide, these reactions are generally much slower and often require harsher conditions or significant excess of the reagent, which can lead to non-specific labeling. acs.orgbio-world.commatrixscience.com The rate of reaction with cysteine is pH-dependent, as a higher pH favors the deprotonation of the thiol group (pKa ~8.5, but can be lower in specific protein microenvironments) to the more reactive thiolate form. nih.govwikipedia.org

The reaction of this compound with cysteine has been used in specific research applications:

Creatine (B1669601) Kinase Inhibition: The reaction of 4-iodoacetamidosalicylate with a specific thiol group on each subunit of creatine kinase leads to the complete inactivation of the enzyme. nih.gov

Hemoglobin Adduct Enrichment: It has been employed as a "charge-shift" reagent to modify natural hemoglobin at its β-93 cysteine sulfhydryl groups. This introduces a negative charge (from the salicylate (B1505791) carboxyl group), allowing for the chromatographic separation of the modified hemoglobin from unreacted hemoglobin-xenobiotic adducts, thereby enriching the adducts for analysis. nih.gov

Bioconjugation Techniques for Covalent Attachment to Macromolecules

Thioetherification Reactions (e.g., 10BASEd-T methodology)

Principles of Selective Derivatization for Analytical Applications

Selective derivatization is a strategy used in analytical chemistry to modify an analyte to enhance its detectability or separability. greyhoundchrom.comthermofisher.com The iodoacetamide group makes this compound a selective derivatizing agent for thiol-containing molecules.

The key principle behind its selectivity is the high nucleophilicity of the cysteine thiol group compared to other functional groups present in biological molecules under physiological conditions. mdpi.com This allows for the targeted labeling of cysteine residues in complex mixtures like cell lysates. sfrbm.orgnih.gov

Factors influencing the selectivity of iodoacetamide-based derivatization include:

pH: As mentioned, the reaction is pH-dependent. By controlling the pH, the reactivity towards cysteine can be maximized while minimizing side reactions with other amino acids like lysine, whose amino group is predominantly protonated and non-nucleophilic at neutral pH. nih.gov

Reagent Concentration and Reaction Time: To avoid overalkylation or non-specific reactions, the concentration of the iodoacetamide reagent and the reaction time should be carefully controlled. acs.orgmatrixscience.com

Analyte Structure: The local environment of the thiol group within a protein can significantly affect its pKa and accessibility, influencing its reactivity. nih.gov

For analytical applications, this selective derivatization can be used to:

Introduce a Detectable Tag: By using a derivatizing agent that contains a fluorophore, chromophore, or an affinity tag (like biotin), the labeled molecules can be easily detected and quantified. sfrbm.orgnih.gov

Improve Chromatographic Separation: The properties of the derivatizing agent can be chosen to alter the chromatographic behavior of the analyte. For example, the introduction of a charged group, as with this compound, can significantly change the retention time of a peptide in ion-exchange chromatography. nih.gov Similarly, derivatization can improve selectivity in reversed-phase liquid chromatography. researchgate.net

Enable Mass Spectrometry Analysis: Derivatization can improve ionization efficiency or introduce a specific fragmentation pattern in mass spectrometry, aiding in the identification and quantification of analytes. researchgate.netrestek.com For instance, isotopically-labeled iodoacetamide-alkyne probes are used for quantitative cysteine-reactivity profiling in proteomics. nih.govresearchgate.net

The design of this compound, combining a highly selective thiol-reactive group with a salicylic acid core that imparts charge and specific solubility characteristics, makes it a well-designed tool for selective derivatization in analytical biochemistry. nih.govresearchgate.net

Molecular Mechanisms of Action and Specific Biological Targeting

Enzyme Inactivation through Active Site-Directed Irreversible Inhibition

4-Iodoacetamidosalicylic acid functions as an active-site-directed irreversible inhibitor. nih.gov This class of inhibitors bears a structural resemblance to the enzyme's substrate, allowing them to bind to the active site. aklectures.com However, unlike a true substrate, the inhibitor contains a reactive group that forms a stable, covalent bond with a specific amino acid residue within the active site, leading to irreversible inactivation of the enzyme. libretexts.orgslideshare.net

Alkylation Mechanisms and Covalent Adduct Formation

The primary mechanism by which this compound inactivates enzymes is through alkylation. ucalgary.ca The iodoacetamide (B48618) moiety of the molecule is a reactive alkylating agent. creative-proteomics.com Alkylation involves the transfer of an alkyl group, in this case, the acetamidosalicylic acid portion, to a nucleophilic functional group on an amino acid residue within the enzyme's active site. byjus.comorgoreview.comstudymind.co.uknumberanalytics.com

This reaction results in the formation of a stable covalent adduct, a complex where the inhibitor is permanently attached to the enzyme. nih.govmdpi.commdpi.com The formation of this adduct physically blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. berkeley.edu The stability of this covalent bond means that the inhibition is not easily reversed. libretexts.org

Identification and Characterization of Target Residues (e.g., Lysine (B10760008), Cysteine)

The specificity of this compound is determined by the amino acid residues it targets. The iodoacetamide group is known to react with nucleophilic amino acid side chains, particularly the thiol group of cysteine and the ε-amino group of lysine. creative-proteomics.comnih.govinvivogen.com

In the case of its interaction with bovine liver glutamate (B1630785) dehydrogenase, studies have definitively identified a specific lysine residue as the target of alkylation. nih.govportlandpress.comnih.gov Research has shown that the inactivation of the enzyme is accompanied by the covalent incorporation of the inhibitor, leading to the formation of Nε-carboxymethyl-lysine. nih.govportlandpress.comnih.gov Notably, in studies with bovine and porcine glutamate dehydrogenases, no modification of cysteine residues was observed, highlighting the specificity for lysine in this context. nih.govportlandpress.comnih.gov The targeted residue in bovine glutamate dehydrogenase has been precisely identified as lysine-126. nih.govportlandpress.com While lysine is a common target, the reactivity and accessibility of specific residues can vary between different proteins. acs.orgmdpi.com

Kinetic Analysis of Enzyme Inactivation

The inactivation of an enzyme by an irreversible inhibitor like this compound can be analyzed kinetically. mdpi.commlsu.ac.inwur.nlupt.routrgv.edu The process is often described as a two-step mechanism. researchgate.net First, a reversible, non-covalent complex is formed between the enzyme (E) and the inhibitor (I). This is followed by an irreversible, covalent modification step that leads to the inactivated enzyme (E-I).

The rate of inactivation can be studied by measuring the loss of enzyme activity over time. researchgate.netmdpi.com Such analyses can provide valuable information about the affinity of the inhibitor for the enzyme and the rate of the covalent modification reaction. mlsu.ac.inresearchgate.net For instance, the rate of inactivation of ox liver glutamate dehydrogenase by this compound has been analyzed in terms of the preliminary reversible formation of an enzyme/inhibitor complex. researchgate.net

Interrogation of Specific Enzyme Systems

The utility of this compound as a research tool lies in its ability to selectively target and inactivate specific enzymes, allowing for the detailed study of their function.

Glutamate Dehydrogenase (GDH) Inhibition and Allosteric Modulation

Glutamate dehydrogenase (GDH) is a key enzyme in amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. eclinpath.comscbt.comunige.ch this compound has been instrumental in elucidating the structure and function of GDH. nih.gov It acts as an irreversible inhibitor of GDH from various sources. nih.govportlandpress.comnih.govannualreviews.org

Species-Specific Inhibition Profiles

An interesting aspect of the interaction between this compound and GDH is the variation in inhibition across different species. annualreviews.org This species specificity provides insights into the evolutionary divergence of the enzyme's structure.

For example, studies have shown that this compound effectively inactivates lactate (B86563) dehydrogenase from Schistosoma mansoni and rabbit skeletal muscle, but has minimal effect on the same enzyme from ox heart, mouse liver, or human serum. annualreviews.org

In the context of GDH, research has demonstrated the irreversible inhibition of bovine, porcine, and chicken liver glutamate dehydrogenases. nih.govportlandpress.comnih.gov The covalent modification occurs at a specific lysine residue (lysine-126 in the bovine enzyme) which is located in a comparable peptide region in all three species. nih.govportlandpress.com This suggests a conserved structural feature in the GDH of these animals that is targeted by the inhibitor. The NAD-dependent GDH in plants like Arabidopsis thaliana also presents potential, albeit complex, targets for inhibition. frontiersin.orgunipd.it The NADP-specific GDH found in organisms like Corynebacterium glutamicum represents another distinct form of the enzyme. uniprot.org

Interactions with Non-Enzymatic Biological Macromolecules

This compound is utilized in a "charge-shift" strategy designed for the pre-analytical enrichment and isolation of hemoglobin adducts. nih.gov This technique is particularly useful for detecting low levels of covalent adducts formed between carcinogens or other xenobiotics and the sulfhydryl group of the cysteine residue at position 93 of hemoglobin's beta-globin chain (β93). nih.gov

The strategy involves treating a mixture of natural hemoglobin (Hb-SH) and hemoglobin with a xenobiotic adduct (Hb-SX) with the anionic sulfhydryl reagent, ISA. nih.gov ISA reacts with the free sulfhydryl groups of the unmodified hemoglobin, forming a negatively charged adduct (Hb-S-ISA). nih.gov The original xenobiotic adduct (Hb-SX), being unreactive toward ISA, retains its original charge. nih.gov This introduction of a strong negative charge onto the unmodified hemoglobin allows for the efficient separation of the two hemoglobin populations using anion-exchange liquid chromatography. nih.gov The charged Hb-S-ISA is retained by the column, while the desired, unreacted Hb-SX adducts can be isolated in an enriched fraction for subsequent analysis. nih.gov This method has proven effective for adduct concentrations of 10 µmol/mol of hemoglobin or less. nih.gov

The structural dynamics of calmodulin (CaM), a key calcium-binding protein, have been investigated using this compound as a fluorescent probe. nih.gov In these studies, ISA was covalently attached to the cysteine-27 residue (Cys27), located in the first calcium-binding loop of wheat germ calmodulin. nih.gov

Upon binding calcium ions, calmodulin undergoes significant conformational changes to activate target proteins. nih.gov By monitoring the fluorescence of the attached ISA probe, researchers identified several key structural alterations:

Increased Solvent Accessibility: The environment around Cys27 becomes more exposed to the solvent upon calcium binding. nih.gov

Increased Rotational Dynamics: The probe at Cys27 exhibits greater rotational freedom, indicating increased local flexibility in that domain. nih.gov

Decreased Inter-domain Distance: FRET measurements between the ISA probe at Cys27 and a nitrotyrosine at position 139 showed that the average distance between the N-terminal and C-terminal domains decreases. nih.gov

Decreased Central Helix Flexibility: Despite the increased local dynamics in the binding loops, the central helix connecting the two main globular domains becomes more extended and rigid. nih.gov

These findings collectively demonstrate that calcium binding induces a structural transition in calmodulin where the globular domains adopt a more "open" conformation, bringing Cys27 and Tyr139 closer together while exposing hydrophobic binding sites necessary for interacting with its targets. nih.gov

The coactivator protein Med25, a subunit of the Mediator complex, plays a crucial role in regulating gene transcription by interacting with transcriptional activator proteins through its Activator Interaction Domain (AcID). umich.eduumich.edunih.gov The dysregulation of these protein-protein interactions (PPIs) is implicated in various diseases, including cancer, making Med25 an important therapeutic target. umich.edu However, coactivator proteins are often conformationally dynamic, which makes them challenging to target with traditional small molecules. umich.edu The Med25-AcID has a unique structure with a central β-barrel flanked by dynamic loops, which are important for its interactions. umich.eduumich.edu Covalent probes that can react with specific residues in these dynamic regions are a promising strategy for modulating Med25 function. umich.edu

Table 2: Functional Domains of the Coactivator Med25

| Domain | Abbreviation | Function | Reference |

| von Willebrand factor A domain | VWA | Binds to the rest of the Mediator complex | umich.eduembopress.org |

| Activator Interaction Domain | AcID / PTOV | Interacts with transcriptional activators (e.g., VP16, ERM) | umich.edunih.govembopress.org |

| Nuclear Receptor Box | NR Box | Binds nuclear receptors like the retinoic acid receptor (RAR) | umich.eduembopress.org |

The chemical principle behind targeting dynamic protein domains with covalent probes like this compound lies in the unique reactivity of certain amino acid residues, particularly cysteine. nih.gov Cysteine residues are highly conserved at functionally important sites within proteins. nih.gov The thiol group of cysteine is a strong nucleophile, and its reactivity is highly dependent on its local protein microenvironment, which influences its pKa. nih.gov While a typical surface-exposed cysteine has a pKa around 8.0, residues in specific structural contexts can have much lower pKa values, making them significantly more nucleophilic and reactive toward electrophiles like the iodoacetamide group of ISA. nih.gov This heightened reactivity allows for the specific targeting of these functional cysteine residues within dynamic domains, such as those found in coactivators like Med25, enabling the modulation of protein conformation and protein-protein interactions. umich.edunih.gov

Targeting Coactivator Protein-Protein Interactions (e.g., Med25)

Implications for Modulating Transcriptional Regulation

The primary mechanism of action for this compound stems from its haloacetamide functional group. This group makes the compound an effective exo-alkylating agent, capable of forming a stable, covalent bond with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This type of interaction leads to irreversible inhibition of the target protein. merckmillipore.comnih.gov The iodoacetamide moiety is particularly reactive due to iodine being an excellent leaving group, facilitating the nucleophilic substitution reaction with the target protein. merckmillipore.com

While historically used to probe the active sites of enzymes, this mechanism of covalent modification has significant implications for the regulation of gene expression. Gene expression is fundamentally controlled by transcription factors, which are proteins that bind to specific DNA sequences to modulate the rate of transcription. nih.govelifesciences.org The function of these transcription factors is, in turn, heavily regulated by post-translational modifications (PTMs) that can alter their stability, localization, DNA-binding affinity, or interaction with other co-regulator proteins. nih.govmdpi.com

The ability of this compound to act as a covalent modifier means it has the potential to directly target and alter the function of transcription factors, thereby modulating transcriptional regulation. Although direct studies detailing the effects of this compound on specific transcription factors are not extensively documented, the principle is well-established in the field of chemical biology. A notable example is the targeting of transcription factors previously considered "undruggable" due to their lack of deep binding pockets. nih.gov Researchers have successfully developed covalent small molecules that target specific cysteine residues on transcription factors like the TEA domain (TEAD) family. plos.orgnih.gov

By forming a covalent bond within a binding pocket, such as the palmitate-binding pocket in TEAD, these inhibitors can allosterically disrupt the protein-protein interactions necessary for transcriptional activation, for instance, the interaction between TEAD and its co-activator YAP. plos.orgnih.gov This covalent engagement effectively suppresses the transcriptional activity of the target and the expression of downstream genes involved in processes like cell growth. nih.gov Compounds containing reactive groups similar to the iodoacetamide in this compound are central to this strategy. plos.org Therefore, this compound represents a class of molecules with the inherent chemical capability to function as modulators of transcriptional regulation through the irreversible covalent modification of transcription factors or their co-regulators.

Structure-Activity Relationship (SAR) Studies in Biological Interactions

The biological activity of this compound as an irreversible inhibitor is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a compound's structure alter its biological effects, are crucial for understanding and optimizing its interactions. For haloacetamide-containing compounds like this compound, the SAR is heavily influenced by the nature of the halogen and the arrangement of substituents on the salicylic (B10762653) acid ring.

The cornerstone of its activity is the α-haloacetyl group. The primary determinant of inhibitory potency in this class of compounds is the reactivity of the carbon-halogen bond, which dictates the rate of covalent bond formation with the target protein. The leaving group ability of the halide is paramount, leading to a general reactivity trend of Iodo > Bromo > Chloro. Consequently, this compound is a more potent alkylating agent and typically a more powerful irreversible inhibitor than its bromoacetamido or chloroacetamido counterparts.

Early research into derivatives of salicylic acid focused on their potential as antineoplastic agents, leading to the synthesis of various related compounds to establish these SAR principles. The table below illustrates the fundamental SAR for the haloacetamide group in its interaction with a biological target, using lactate dehydrogenase (LDH), a known target of such inhibitors, as an example. nih.gov

| Compound | Halogen (X) in Haloacetamide Group | Relative Reactivity | Expected Inhibitory Potency |

|---|---|---|---|

| 4-Chloroacetamidosalicylic acid | Chlorine (Cl) | Low | Lowest |

| 4-Bromoacetamidosalicylic acid | Bromine (Br) | Medium | Intermediate |

| This compound | Iodine (I) | High | Highest |

Beyond the reactive haloacetyl warhead, the salicylic acid scaffold plays a critical role in directing the inhibitor to the target protein's binding site. Key structural features influencing this interaction include:

The Carboxyl and Hydroxyl Groups: These groups on the salicylic acid ring can form hydrogen bonds and electrostatic interactions with amino acid residues at the target site, providing initial binding affinity and correct orientation before the covalent reaction occurs.

Substitution Position: The placement of the iodoacetamido group at the 4-position is specific. Moving this group to other positions on the aromatic ring would alter the molecule's geometry and its ability to fit within the target's binding pocket, thereby changing its activity and selectivity.

Applications As a Biochemical and Biophysical Probe

Investigation of Protein Conformation and Dynamics

Once covalently attached to a protein, typically at a specific cysteine residue, 4-Iodoacetamidosalicylic acid serves as a spectroscopic reporter. Changes in the local environment of the attached probe, induced by protein conformational changes, ligand binding, or protein-protein interactions, can be monitored through changes in its fluorescence properties.

This compound (IASA) is employed as a fluorescent probe to assess structural changes in proteins. nih.govnih.gov By covalently attaching IASA to a cysteine residue, researchers can monitor calcium-dependent changes in protein conformation. nih.gov The fluorescence of the salicylate (B1505791) group is sensitive to its immediate environment; for instance, its exposure to the aqueous solvent. nih.govlabbot.bio

In a study on wheat germ calmodulin (CaM), IASA was attached to Cys27, located in the first calcium-binding loop. nih.govresearchgate.net Upon the binding of Ca²⁺ ions, the protein undergoes a significant conformational change. nih.gov This change was detected by monitoring the fluorescence of the attached IASA. The results indicated that Ca²⁺ binding leads to an increase in the solvent accessibility and the rotational dynamics of the probe. nih.gov This suggests that the globular domains of calmodulin adopt a more open tertiary structure upon activation by calcium, which in turn exposes the attached IASA to more of the surrounding solvent and increases its motional freedom. nih.gov

Table 1: Observed Conformational Changes in Calmodulin upon Ca²⁺ Binding using IASA Probe

| Parameter | State | Observation | Interpretation | Citation |

| Solvent Accessibility | Ca²⁺-free | Lower | Probe is in a more shielded, less polar environment. | nih.govresearchgate.net |

| Ca²⁺-bound | Increased | Protein conformation changes to expose the probe to the aqueous solvent. | nih.gov | |

| Rotational Dynamics | Ca²⁺-free | Restricted | Probe's motion is constrained by the local protein structure. | nih.govresearchgate.net |

| Ca²⁺-bound | Increased | The local protein structure becomes more flexible and open. | nih.gov |

The same spectroscopic approach used to measure local dynamics can also provide insights into the hydrodynamic properties of the entire protein. nih.govresearchgate.net Hydrodynamic properties relate to the motion of a macromolecule in a solution and are determined by its size and shape. nih.gov Techniques like fluorescence anisotropy can measure the rotational correlation time of a molecule, which is a key hydrodynamic parameter.

Assessment of Solvent Accessibility and Rotational Dynamics using Fluorescence Spectroscopy

Contributions to Combinatorial Chemistry and Library Screening

The utility of this compound extends beyond its role as a simple probe into the realm of combinatorial chemistry, where it serves as a core scaffold for generating vast libraries of diverse molecules.

Pharmacophore Generation from Small Drug-like Core Molecules

A key strategy in modern drug discovery is the generation of pharmacophores, which are the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This compound has been successfully employed as a drug-like core molecule for the generation of novel pharmacophores. nih.gov Its structure is advantageous as it possesses both a hydrophobic benzene (B151609) ring and hydrophilic hydroxyl and carboxyl groups, which can engage in various interactions with proteins, such as hydrophobic interactions, π-stacking, and hydrogen bonding. nih.gov

In a notable study, this compound (referred to as Sal-IA) was used as the central scaffold to which a library of randomized peptides was attached. nih.gov This was achieved by leveraging the 10BASEd-T methodology on bacteriophage T7, where the iodoacetamide (B48618) group of Sal-IA reacts with a cysteine residue engineered into the library peptides. nih.gov This approach creates a hybrid molecule where the small, drug-like core is surrounded by a diverse peptide sequence, effectively generating a library of novel pharmacophores. The peptide component can be optimized through selection processes to enhance the binding affinity and specificity of the core molecule to a target protein.

Construction of Hybrid Phage-Displayed Peptide Libraries

The concept of pharmacophore generation using this compound is intrinsically linked to the construction of hybrid phage-displayed peptide libraries. nih.gov Phage display is a powerful technique where a library of peptide variants is expressed on the surface of bacteriophages. nih.gov By chemically modifying these displayed peptides with a core molecule like this compound, a hybrid library is created that combines the structural diversity of peptides with the drug-like properties of the small molecule.

In the work by Ogawa et al. (2014), a T7 phage display system was utilized where a randomized 10-amino-acid peptide containing a cysteine residue was expressed. nih.gov The this compound was then conjugated to this cysteine residue on the phage surface. This resulted in a library of phages each displaying a unique peptide sequence attached to the salicylic (B10762653) acid core.

This hybrid library was then used in biopanning experiments to isolate binders against a specific target, in this case, streptavidin. Through several rounds of selection, phage clones displaying hybrid molecules with high affinity for streptavidin were enriched. The success of this approach demonstrates the potential of using this compound to construct complex, hybrid libraries for the discovery of novel ligands and drug candidates. nih.gov

The binding affinity of a selected Sal-IA-peptide conjugate to streptavidin was quantified using fluorescence polarization, highlighting the synergy between the different applications of this versatile compound. The dissociation constants (Kd) for the interaction with streptavidin and related proteins were determined, as shown in the table below.

| Protein | Dissociation Constant (Kd) [nM] |

| Streptavidin | 130 ± 10 |

| NeutrAvidin | 240 ± 20 |

| Bovine Serum Albumin (BSA) | >10,000 |

| Data from Ogawa et al. (2014). The table shows the binding affinity of a this compound-peptide conjugate to different proteins, demonstrating its specificity for streptavidin. nih.gov |

This innovative approach of combining a small drug-like molecule with a peptide library on a phage display platform opens up new avenues for drug discovery, enabling the exploration of a significantly expanded chemical space.

Radiochemical Considerations and Isotopic Labeling in Research

Potential for Radiolabeling of 4-Iodoacetamidosalicylic Acid Derivatives for Research Probes

The chemical structure of this compound inherently lends itself to radiolabeling, primarily through the introduction of a radioactive isotope of iodine. This process, known as radioiodination, can convert the compound into a radiotracer suitable for highly sensitive detection in various research applications, including diagnostic imaging and biodistribution studies. nih.govkoreascience.kr

The key features that make this compound and its derivatives promising candidates for radiolabeling include:

Iodine Atom : The presence of an iodine atom on the aromatic ring is the most direct site for isotopic exchange or de novo synthesis with a radioisotope of iodine. Several iodine isotopes are available for medical and research applications, each with distinct decay characteristics that make them suitable for different purposes, such as Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), or in vitro assays. nih.gov

Reactive Acetamido Group : The iodoacetamido group is a reactive functional group that can form covalent bonds with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins. This allows for the stable conjugation of radiolabeled this compound to targeting vectors like peptides, antibodies, or other proteins. acs.org This creates affinity-labeling agents that can specifically and irreversibly bind to a target of interest, enabling its visualization and study. researchgate.net

Salicylic (B10762653) Acid Scaffold : The salicylic acid core is a well-known pharmacophore. Derivatives of salicylic acid have been explored for various biological activities, and iodination has been shown to enhance binding affinity to certain proteins, such as transthyretin. nih.gov By radiolabeling a molecule built on this scaffold, researchers can develop probes to investigate these interactions non-invasively.

The choice of radioisotope is critical and depends on the intended application, balancing factors like half-life, emission type, and energy. rsc.org For instance, longer-lived isotopes are suitable for tracking slow biological processes, while shorter-lived isotopes are preferred for clinical imaging to minimize radiation exposure.

| Isotope | Half-Life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | In vitro assays, Autoradiography, SPECT |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | SPECT Imaging, Radiotherapy |

The development of such radiolabeled probes from derivatives of natural or bioactive compounds is a growing field in nuclear medicine, with applications in studying cancer, neurodegenerative disorders, and cardiovascular diseases. nih.gov By modifying the this compound structure—for example, by attaching it to a peptide that targets a specific cell surface receptor—a highly specific research probe can be created. nih.gov

Methodological Aspects of Isotopic Incorporation for Tracking Biological Processes

Isotope labeling is the technique of replacing an atom in a molecule with one of its isotopes, which can be either radioactive or stable (non-radioactive). creative-proteomics.com This allows the molecule to be used as a tracer to follow its path and fate in a biological system without significantly altering its chemical or biological properties. creative-proteomics.commetwarebio.com

Radioisotope Incorporation:

The introduction of a radioisotope into a molecule like this compound can be achieved through several methods:

Direct Electrophilic Radioiodination : This is a common method for labeling aromatic compounds. It involves the reaction of an electron-rich precursor molecule with a source of electrophilic radioiodine. nih.gov An oxidizing agent, such as Chloramine-T or Iodogen, is used to convert the radioiodide (e.g., [¹²³I]NaI) into an electrophilic species that then substitutes onto the aromatic ring. nih.govmdpi.com For this compound, this could involve a halogen exchange reaction on the final compound or, more commonly, the radioiodination of a precursor molecule, such as a trialkylstannyl derivative (e.g., tributylstannyl), in an iododestannylation reaction. mdpi.com These reactions are often high-yielding and can be performed in the final step of synthesis. mdpi.com

Indirect Labeling (Prosthetic Groups) : In this approach, a small, pre-radiolabeled molecule, known as a prosthetic group, is first synthesized and then conjugated to the larger biomolecule of interest. nih.gov For instance, a radiolabeled version of this compound itself could serve as a prosthetic group, which is then attached to a protein or peptide via its acetamido function. acs.org This method is particularly useful when the target biomolecule is sensitive to the harsh conditions of direct labeling.

Incorporation of Other Radioisotopes : Besides iodine, other radioisotopes like Carbon-14 (¹⁴C) or Tritium (³H) can be incorporated into the carbon backbone or other positions of the molecule during its chemical synthesis. nih.govmetwarebio.com These isotopes are beta-emitters and are primarily used for in vitro studies, metabolic tracking, and autoradiography, rather than in vivo imaging, due to the nature of their emissions. longdom.orgmetwarebio.com

Stable Isotope Incorporation:

Stable, non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O) can also be incorporated into the structure of this compound. chempep.com These labeled compounds are not radioactive and are safe for a wider range of studies, including those in humans. chempep.com

Methodology : Stable isotopes are introduced via chemical synthesis using isotopically enriched starting materials. chempep.com This allows for precise control over the location of the label within the molecule.

Tracking : The tracking of stable isotope-labeled molecules relies on their mass difference compared to the unlabeled compound. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled molecules and their metabolites. metwarebio.comsilantes.com This approach is invaluable for metabolic pathway analysis (metabolomics) and for quantifying protein dynamics. nih.gov

By introducing isotopically labeled precursors into cells or organisms, researchers can trace their incorporation into various metabolic pathways, providing dynamic information about cellular processes. silantes.combiorxiv.org The combination of stable isotope labeling with high-resolution mass spectrometry allows for the global and unbiased tracking of metabolites. nih.gov

| Labeling Strategy | Isotopes Used | Incorporation Method | Detection/Tracking Technique | Primary Application |

|---|---|---|---|---|

| Radioactive Labeling | ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I, ¹⁸F | Direct electrophilic substitution, Halogen exchange, Prosthetic group conjugation | PET, SPECT, Gamma Counting, Autoradiography | In vivo imaging, biodistribution, in vitro assays. longdom.orgrsc.org |

| Radioactive Labeling | ¹⁴C, ³H, ³⁵S | Incorporation during chemical synthesis | Liquid Scintillation Counting, Autoradiography | Metabolic studies, in vitro biological process tracking. longdom.orgmetwarebio.com |

| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H, ¹⁸O | Incorporation during chemical synthesis from enriched precursors | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic flux analysis, proteomics, pharmacokinetics. chempep.combiophysics-reports.org |

Future Directions and Emerging Research Avenues

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds to identify "hits" that interact with a biological target. labkey.comcreative-diagnostics.com The covalent-binding nature of 4-Iodoacetamidosalicylic acid makes it and its derivatives particularly suited for integration into various HTS platforms designed to identify and characterize covalent inhibitors. nih.govwuxiapptec.com

The primary application lies in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to map reactive sites, like cysteine residues, across the proteome. evotec.comnih.gov In a competitive HTS format, a library of compounds derived from the this compound scaffold can be screened for their ability to compete with a broad-spectrum, tagged iodoacetamide (B48618) probe for binding to target proteins in cell lysates or even live cells. evotec.combiorxiv.orgchemrxiv.org Hits are identified by a reduction in the signal from the tagged probe, indicating that the test compound has occupied the reactive site.

Mass spectrometry (MS) has become a key detection method in HTS for covalent compounds. nih.gov Intact protein MS can rapidly detect the mass shift corresponding to a compound covalently binding to a target protein, a method suitable for screening thousands of compounds. wuxiapptec.com Furthermore, advanced techniques like data-independent acquisition mass spectrometry (DIA-MS) can be paired with ABPP to provide a comprehensive map of target reactive sites and assess the selectivity of hits across the entire proteome. evotec.comevotec.com

Table 1: Potential High-Throughput Screening Applications for this compound Derivatives

| HTS Platform | Principle | Detection Method | Potential Application |

|---|---|---|---|

| Competitive ABPP | Compounds compete with a tagged iodoacetamide probe (e.g., IA-alkyne) for binding to reactive cysteines. nih.govchemicalprobes.org | Fluorescence or Mass Spectrometry | Identifying selective covalent binders for specific protein targets or families. |

| Intact Protein MS | Direct detection of the mass increase of a target protein upon covalent modification by a library compound. wuxiapptec.com | High-Resolution Mass Spectrometry (HRMS) | Primary screening to identify any compound that covalently binds the target of interest. wuxiapptec.com |

| Phenotypic Screening | Screening for a desired change in cellular phenotype (e.g., cell viability, morphological changes) upon compound treatment. chemrxiv.org | Microscopy, High-Content Imaging | Discovering compounds with novel mechanisms of action, followed by target identification using the iodoacetamide handle. nih.gov |

| Fluorescence Polarization (FP) | In a competitive assay, a small fluorescently-labeled probe bound to a large protein has high polarization. A "hit" compound displaces the probe, causing polarization to decrease. frontiersin.org | Fluorescence Polarization | Screening for inhibitors that block the binding of a fluorescent iodoacetamide probe to a purified target protein. frontiersin.org |

Advanced Spectroscopic and Structural Biology Applications

Understanding the three-dimensional structure of a protein-ligand complex is invaluable for drug development. This compound can serve as a powerful tool in these structural studies.

X-ray Crystallography: The ability of this compound to form a stable, irreversible covalent bond with a target protein can significantly aid in the formation of high-quality crystals necessary for X-ray diffraction. nih.gov By locking the protein in a specific conformation, the probe can overcome issues of protein flexibility that often hinder crystallization. nih.gov The presence of the heavy iodine atom is also advantageous for solving the phase problem in crystallography through techniques like single-wavelength anomalous dispersion (SAD), although this is more common with heavier atoms like bromine or selenium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein structure and dynamics in solution, which is closer to the physiological state. nih.gov The salicylic (B10762653) acid moiety of the compound has been studied using NMR to understand its structural properties and interactions. srce.hrfarmaceut.org When this compound binds to a protein, changes in the NMR spectrum of the protein or the ligand can provide detailed information about the binding site and conformational changes. nih.gov Furthermore, specific isotopic labeling (e.g., with ¹³C or ¹⁵N) on the this compound molecule could be used to probe its direct environment within the protein's binding pocket. researchgate.nethmdb.ca

Table 2: Spectroscopic and Structural Biology Applications

| Technique | Application | Expected Outcome |

|---|---|---|

| X-ray Crystallography | Co-crystallization with a target protein. nih.gov | High-resolution 3D structure of the protein-ligand complex, revealing specific binding interactions. |

| NMR Spectroscopy | Study of protein-ligand interactions in solution. nih.gov | Identification of the binding site, characterization of conformational changes upon binding, and study of protein dynamics. srce.hrfarmaceut.org |

| Multi-tilt Nano-Aided Cryo-EM (MT-NACS) | Attaching gold nanoparticle (AuNP) labels to the probe to track conformational changes. acs.org | Measurement of distance distributions to observe protein flexibility and structural changes upon binding. acs.org |

Development of Next-Generation Chemical Probes Based on the this compound Scaffold

The true potential of this compound lies in its use as a modular scaffold for creating a diverse array of next-generation chemical probes. nih.govqub.ac.uk By chemically modifying its structure, researchers can develop sophisticated tools tailored for specific applications in chemical biology and drug discovery. mdpi.com

A key strategy involves the incorporation of "bioorthogonal handles," such as terminal alkynes or azides. rsc.orgrsc.org These small, inert functional groups can be introduced into the this compound structure. Once the probe has bound to its protein target within a complex biological system, a secondary reporter molecule containing the complementary handle (e.g., an azide-tagged fluorophore or a biotin-alkyne) can be attached via a highly specific "click chemistry" reaction, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov

This two-step, tag-then-capture approach offers significant advantages:

Minimal Perturbation: The small size of the alkyne or azide (B81097) handle is less likely to interfere with the probe's binding to its target protein compared to a bulky reporter tag. rsc.org

Versatility: The same alkyne-modified probe can be used for various downstream applications by simply choosing a different azide-containing reporter tag (e.g., a fluorescent dye for imaging, biotin (B1667282) for affinity purification and mass spectrometry-based identification). rndsystems.comtocris.com

Probes like IA-Alkyne, a simple iodoacetamide with an alkyne handle, have already demonstrated broad utility in labeling cysteine residues for visualization and identification. rndsystems.comtocris.comoup.com Creating an analogous probe from this compound would combine the targeting ability of the salicylic acid moiety with the versatile functionality of a clickable handle. mdpi.com

Table 3: Next-Generation Probes Based on the this compound Scaffold

| Probe Modification | Purpose | Application Example |

|---|---|---|

| Addition of an Alkyne or Azide Handle | Enables "click chemistry" conjugation. nih.gov | The probe binds its target in live cells, which are then lysed. A fluorescent azide or alkyne is "clicked" on for visualization by in-gel fluorescence. rndsystems.comtocris.com |

| Attachment of Biotin | For affinity purification of target proteins. | The biotinylated probe captures its binding partners, which are then pulled down using streptavidin beads and identified by mass spectrometry. frontiersin.org |

| Incorporation of a Fluorophore | For direct visualization of target localization. | A fluorescently-labeled probe allows for real-time imaging of the target protein's location and movement within a cell using microscopy. nih.gov |

| Photoaffinity Labeling | A photoactivatable group (e.g., diazirine) is added to allow light-induced covalent cross-linking to non-cysteine residues or to capture non-covalent binders. evotec.commdpi.com | The probe binds reversibly to its target; UV light is then used to create a permanent covalent bond, allowing for identification of targets that do not have a reactive cysteine. mdpi.com |

By pursuing these future research directions, the scientific community can leverage the unique properties of this compound to develop novel tools that will undoubtedly accelerate the pace of discovery in chemical biology and medicine. nih.gov

常见问题

Q. How to integrate ISA studies into broader enzymology research frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。